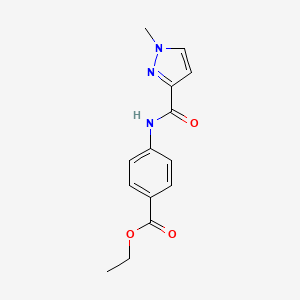

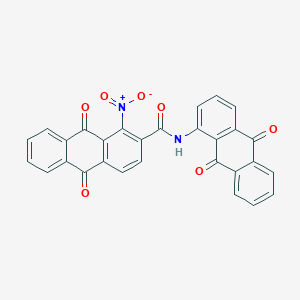

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of anthraquinone, which is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride . Anthraquinones are used in the production of dyes and are precursors to a variety of important compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .科学的研究の応用

Organic Synthesis and Functionalization of C-H Bonds

The compound’s synthesis involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone, yielding N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide . Its significance lies in possessing an N, O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. The functionalization of C-H bonds is an environmentally benign approach, promoting step-economy and waste reduction.

Chelation-Assisted Coordination Chemistry

The compound’s bidentate directing group facilitates the formation of cyclometallated complexes. Lewis-basic directing groups coordinate Lewis-acidic metals, bringing them in proximity to specific C-H bonds for functionalization. Thermodynamic stability determines which C-H bonds are cleaved and functionalized. The compound can form both mono five-membered-chelates and double-five-membered chelates, aiding in selective bond activation .

Thiazole Derivatives and Antioxidant Activity

While not directly mentioned for this compound, related derivatives have been synthesized. For instance, 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles were prepared from N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas. These derivatives exhibit antioxidant activity .

作用機序

Target of Action

It’s known that the compound possesses anN,O-bidentate directing group , potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing processes that involve metal-catalyzed reactions.

Mode of Action

The presence of anN,O-bidentate directing group in the compound suggests that it may facilitate the formation of cyclometallated complexes . This could potentially influence the activation or cleavage of C-H bonds in biological systems .

Biochemical Pathways

Given its potential role in c-h bond functionalization, it may be involved in various biochemical reactions where c-h bonds are cleaved or activated .

Result of Action

Its potential role in facilitating c-h bond functionalization suggests that it may influence a variety of biochemical reactions and processes .

Action Environment

Factors such as ph, temperature, and the presence of metal ions could potentially influence its activity, given its potential role in metal-catalyzed reactions .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUKNRQXKIKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)

![1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2431263.png)

![1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2431273.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)